molecular formula C12H9NO5 B1668474 Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo- CAS No. 75919-69-6

Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-

Cat. No.: B1668474
CAS No.: 75919-69-6
M. Wt: 247.20 g/mol
InChI Key: XPKFKLSUAKCMOS-UHFFFAOYSA-N
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Description

The compound Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo- features a 2H-1-benzopyran (coumarin) core substituted with a methyl group at position 4, an oxo group at position 2, and an amino-oxo-acetic acid moiety at position 4. The oxo group at position 2 and the amino-oxo-acetic acid side chain suggest roles in hydrogen bonding and electrophilic interactions, making it relevant for pharmaceutical or agrochemical applications .

Properties

CAS No.

75919-69-6

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

2-[(4-methyl-2-oxochromen-6-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C12H9NO5/c1-6-4-10(14)18-9-3-2-7(5-8(6)9)13-11(15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17)

InChI Key

XPKFKLSUAKCMOS-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O

Appearance

Solid powder

Other CAS No.

75919-69-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP 13143
CGP-13143
N-(4-methyl-7-coumarinyl)oxalic acid amide

Origin of Product

United States

Preparation Methods

Aldol Condensation Mechanism

The aldol reaction between o-hydroxyacetophenone and a methyl ketone generates a β-keto-enol intermediate, which cyclizes to form the coumarin ring. Triethylamine or potassium carbonate facilitates deprotonation, enhancing nucleophilic attack on the carbonyl carbon. Solvents such as dichloromethane or DMF are preferred for their polarity and ability to stabilize intermediates.

Functional Group Protection

To prevent undesired side reactions during subsequent steps, the phenolic hydroxyl group is often protected. For instance, p-fluorobenzyl chloride in the presence of potassium carbonate selectively protects the hydroxyl group, forming a stable ether derivative. This step ensures regioselectivity during later functionalization at the 6-position.

Introduction of the Amino Group at the 6-Position

Amination at the 6-position is achieved via nitration-reduction or Mannich reactions. The Mannich approach, detailed in patent EP0373668A2, offers a streamlined pathway by utilizing Mannich bases as intermediates.

Nitration-Reduction Strategy

  • Nitration : Treating 4-methylcoumarin with nitric acid introduces a nitro group at the 6-position. The electrophilic substitution is directed by the electron-donating methyl group and the carbonyl oxygen.
  • Reduction : Catalytic hydrogenation (e.g., Pd/C under H₂ at 60 psi) reduces the nitro group to an amine. Optimal conditions include alkaline media (pH 10–12) and temperatures of 70–80°C.

Mannich Reaction Pathway

Mannich bases, such as 6-[(N,N-dimethylamino)methyl]-4-methylcoumarin, are synthesized by reacting 4-methylcoumarin with formaldehyde and dimethylamine. Subsequent hydrogenolytic cleavage of the Mannich base under alkaline conditions (3N KOH) yields the 6-aminocoumarin derivative. This method avoids harsh nitration conditions and improves regioselectivity.

Formation of the Amino-Oxo-Acetic Acid Moiety

The amino group at the 6-position undergoes acetylation with glyoxylic acid derivatives to install the oxo-acetic acid group.

Schiff Base Formation and Reduction

  • Schiff Base Intermediate : Reacting 6-aminocoumarin with glyoxylic acid forms a Schiff base. Sodium triacetoxyborohydride selectively reduces the imine bond under acidic conditions, yielding the secondary amine.
  • Oxidation to Oxo-Acetic Acid : Mild oxidation with Jones reagent (CrO₃/H₂SO₄) converts the secondary alcohol to a ketone, followed by hydrolysis of protective groups to reveal the acetic acid functionality.

Direct Acylation with Chloroacetyl Chloride

Treating 6-aminocoumarin with chloroacetyl chloride in anhydrous dichloromethane introduces the acetyl group. Subsequent hydrolysis with aqueous NaOH converts the chloride to the carboxylic acid.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Solvents : Dichloromethane and DMF are optimal for their inertness and ability to dissolve polar intermediates.
  • Catalysts : Palladium on carbon (3% Pd) enhances hydrogenation efficiency, while Ir(ppy)₃ photocatalysts enable light-mediated C–C couplings under mild conditions.

Temperature and pH Control

  • Amination : Hydrogenation at 70–80°C ensures complete reduction without decomposing sensitive groups.
  • Acid Hydrolysis : Maintaining pH >12 during hydrolysis prevents premature protonation of the amine.

Challenges and Mitigation Strategies

Regioselectivity in Amination

Competing substitution at the 5- or 7-positions is minimized using bulky reagents (e.g., p-fluorobenzyl chloride) to sterically hinder undesired sites.

Oxidative Degradation

The oxo-acetic acid moiety is prone to decarboxylation under acidic conditions. Neutral pH during hydrolysis and inert atmospheres (N₂) mitigate this issue.

Chemical Reactions Analysis

CGP-13143 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of CGP-13143, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that compounds derived from benzopyran structures exhibit significant antioxidant properties. The presence of acetic acid in these compounds enhances their ability to scavenge free radicals, making them potential candidates for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that derivatives of benzopyran can effectively reduce oxidative damage in cellular models .

Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. In vitro studies demonstrate that acetic acid derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This property suggests potential applications in developing new antibacterial agents or preservatives in food and pharmaceutical industries .

Anti-inflammatory Effects
Benzopyran derivatives have been investigated for their anti-inflammatory effects. Research has indicated that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases such as arthritis .

Agriculture

Pesticidal Applications
The acetic acid derivative has been explored for its efficacy as a pesticide. Its ability to disrupt the metabolic processes of pests makes it a candidate for developing eco-friendly pest control solutions. Studies have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .

Plant Growth Regulation
Research suggests that acetic acid derivatives can act as plant growth regulators. They may enhance seed germination, root development, and overall plant vigor. This application could be particularly beneficial in sustainable agriculture practices where chemical fertilizers are minimized .

Materials Science

Polymer Synthesis
Acetic acid derivatives are utilized in synthesizing various polymers due to their reactive functional groups. They can serve as monomers or cross-linking agents in producing biodegradable plastics and coatings. The incorporation of benzopyran structures into polymer matrices has been shown to improve mechanical properties and thermal stability .

Nanomaterials Development
Recent studies have investigated the use of acetic acid derivatives in the synthesis of nanomaterials. Their ability to stabilize nanoparticles during synthesis allows for the production of uniform and functionalized nanostructures, which have applications in electronics, catalysis, and drug delivery systems .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated antioxidant activity reducing oxidative stress markers.
Antimicrobial Properties Inhibited growth of E. coli and S. aureus, suggesting antibacterial potential.
Agriculture Effective in reducing pest populations with minimal environmental impact.
Materials Science Improved mechanical properties in biodegradable polymer formulations.

Mechanism of Action

The mechanism of action of CGP-13143 involves its interaction with specific molecular targets and pathways. It is known to regulate insulin-like growth factor-1 homeostasis, which plays a crucial role in various physiological processes. CGP-13143 enhances neuroprotective effects and improves neurotrophic function in central nervous system diseases. The exact molecular targets and pathways involved in these effects are still under investigation, but they are believed to include interactions with specific receptors and signaling molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name (CAS No.) Core Structure Substituents/Functional Groups Molecular Formula Key Properties/Applications
Target Compound 2H-1-benzopyran 4-methyl, 2-oxo, 6-(amino-oxo-acetic acid) C₁₂H₁₁NO₅ Moderate solubility; reactive oxo group for nucleophilic interactions
[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 2H-chromen 3-benzyl, 6-chloro, 7-oxy-acetic acid C₂₀H₁₇ClO₅ Enhanced lipophilicity (benzyl/Cl); potential antimicrobial activity
Ethyl [(6-methyl-2-oxo-2H-1-benzopyran-4-yl)oxy]acetate (35817-27-7) 2H-1-benzopyran 4-oxy-acetic acid ethyl ester, 6-methyl C₁₄H₁₄O₅ Ester group improves membrane permeability; coumarin-based fluorescence
(4-(Dimethylamino)phenyl)(oxo)acetic acid (KEGMIV) Phenyl 4-dimethylamino, oxo-acetic acid C₁₀H₁₁NO₃ Strong electron-donating dimethylamino group; altered acidity (pKa ~3.5)
Ethyl ((6-methoxy-2-phenyl-4-pyrimidinyl)amino)oxoacetate (75274-16-7) Pyrimidine 6-methoxy, 2-phenyl, amino-oxo-acetic ethyl ester C₁₅H₁₅N₃O₄ Heterocyclic core enhances binding to enzymes/receptors

Physicochemical and Spectroscopic Properties

  • Solubility: The target compound’s amino-oxo-acetic acid group increases polarity compared to lipophilic analogs like the benzyl/chloro-substituted chromen derivative . However, it is less polar than the pyrimidine-based analog (C₁₅H₁₅N₃O₄), which has additional methoxy and phenyl groups .
  • Spectroscopy: FT-IR and FT-Raman studies on (4-Hydroxyphenyl)aminoacetic acid () reveal characteristic peaks for C=O (1680–1720 cm⁻¹) and N–H (3300–3500 cm⁻¹). The target compound’s methyl and benzopyran groups would shift these peaks slightly .
  • Stability: The oxo group in the target compound may undergo hydrolysis under acidic/basic conditions, similar to phenylglyoxylic acid (). The amino group could stabilize intermediates via resonance .

Biological Activity

Acetic acid, specifically the compound known as ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo- , is a derivative of benzopyran that has garnered interest in various biological applications. This article delves into its biological activity, synthesizing findings from diverse research studies and data sources.

  • Molecular Formula : C₁₃H₁₁N₃O₄
  • CAS Registry Number : 15518-82-8
  • Melting Point : 124 °C

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that derivatives of benzopyran exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby mitigating oxidative stress in biological systems. The presence of the acetic acid moiety enhances the solubility and bioavailability of the compound, making it a potential candidate for therapeutic applications in oxidative stress-related diseases.

2. Antimicrobial Properties

Studies have shown that benzopyran derivatives possess antimicrobial activity against various pathogens. For instance, a series of halogenated coumarin–chalcones were evaluated for their inhibitory effects on bacterial strains and demonstrated significant antimicrobial properties at certain concentrations . The structure–activity relationship (SAR) suggests that modifications to the benzopyran core can enhance efficacy against specific microbial targets.

3. Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. Inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both implicated in Alzheimer’s pathology, have been reported . The ability to inhibit these enzymes suggests a mechanism through which this compound may exert protective effects on neuronal health.

4. Anti-inflammatory Activity

Inflammation plays a critical role in various chronic diseases. Compounds similar to acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-, have shown promise in reducing inflammatory markers in vitro and in vivo . This activity could be beneficial for conditions such as arthritis and other inflammatory disorders.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
NeuroprotectiveAChE and BChE inhibition
Anti-inflammatoryReduction of inflammatory markers

Case Study 1: Neuroprotection in Alzheimer’s Models

A study investigated the effects of acetylated benzopyran derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and apoptosis markers compared to controls, highlighting their potential as neuroprotective agents against Alzheimer’s disease .

Case Study 2: Antimicrobial Efficacy

In another research effort, various benzopyran derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that modifications to the benzopyran structure enhanced antibacterial potency, suggesting that acetic acid derivatives could be developed into effective antimicrobial agents .

Q & A

Q. Q1: What are the recommended synthetic routes for preparing acetic acid derivatives with benzopyran scaffolds, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis of benzopyran-based acetic acid derivatives typically involves multi-step reactions, including cyclization, substitution, and functionalization. For example, coupling 4-methyl-2-oxo-2H-1-benzopyran-6-amine with oxo-acetic acid precursors can yield the target compound. Optimization can be achieved via Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading . Techniques such as microwave-assisted synthesis may reduce reaction times and improve yields compared to conventional heating. Reaction progress should be monitored via HPLC or TLC , and intermediates characterized by NMR (¹H/¹³C) and mass spectrometry .

Q. Q2: How can structural ambiguities in the target compound be resolved, particularly regarding regiochemistry of the amino-oxo substituents?

Methodological Answer: Regiochemical confirmation requires a combination of X-ray crystallography (for unambiguous spatial assignment) and 2D NMR techniques (e.g., NOESY or HSQC) to correlate proton environments. Computational tools like density functional theory (DFT) can predict stable conformers and compare theoretical/experimental IR or NMR spectra to validate assignments . For example, the orientation of the 4-methyl group in the benzopyran ring can influence NOE interactions, detectable via NOESY .

Advanced Research Questions

Q. Q3: What computational strategies are effective for predicting the compound’s reactivity in novel reaction environments?

Methodological Answer: Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) can map potential energy surfaces to identify transition states and intermediates . Machine learning models trained on analogous benzopyran derivatives (e.g., fluorobenzyl or chlorophenyl variants ) can predict regioselectivity in electrophilic substitutions. For solvent effects, COSMO-RS simulations model solvation free energies to optimize reaction media .

Q. Q4: How can contradictory data on the compound’s bioactivity (e.g., enzyme inhibition vs. activation) be systematically analyzed?

Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target protein conformations. A meta-analysis framework should include:

  • Dose-response curves under standardized conditions (e.g., fixed DMSO concentration).
  • Molecular docking (AutoDock Vina, Schrödinger) to probe binding modes across protein isoforms.
  • Kinetic assays (e.g., stopped-flow spectroscopy) to distinguish competitive vs. allosteric effects .
    Cross-referencing with structurally similar compounds (e.g., 4-fluorophenyl or chlorobenzyl analogs ) can identify substituent-dependent trends.

Q. Q5: What advanced techniques are suitable for studying the compound’s interactions with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (KD) and stoichiometry.
  • Cryo-EM or X-ray crystallography resolves binding poses in enzyme complexes.
  • Fluorescence anisotropy tracks conformational changes in nucleic acids upon binding .
    For dynamic interactions, molecular dynamics (MD) simulations (AMBER, GROMACS) model binding stability over time, validated by hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Methodological Guidance for Data Contradictions

Q. Q6: How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Reproduce reactions under documented conditions, ensuring reagent purity (e.g., ≥99% by HPLC ).
  • Validate analytical methods : Cross-check yields via gravimetric analysis and quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene).
  • Explore kinetic vs. thermodynamic control : Varying reaction times and temperatures may favor different pathways .

Q. Q7: What strategies resolve conflicting computational predictions vs. experimental results in reaction mechanism studies?

Methodological Answer:

  • Hybrid QM/MM simulations integrate quantum mechanics for active sites and molecular mechanics for bulk environments.
  • Isotopic labeling studies (e.g., ¹⁸O tracing in oxo groups) validate predicted intermediates.
  • In situ spectroscopy (Raman or IR) monitors transient species during reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-
Reactant of Route 2
Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-

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